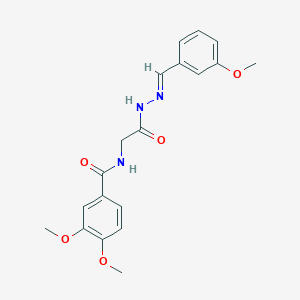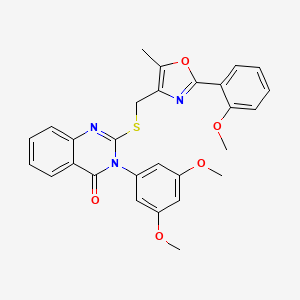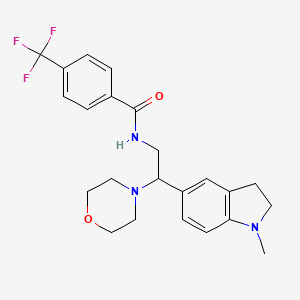![molecular formula C21H19FN4OS B2557469 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-86-1](/img/structure/B2557469.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety, a 4-fluorophenyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety. The 3,4-dihydroisoquinolin-2(1H)-yl group is a common structural motif found in many biologically active compounds . The 4-fluorophenyl group is a common substituent in medicinal chemistry, known for its ability to modulate the biological activity of a molecule. The 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety is less common, but thiazole and triazole rings are often found in pharmaceuticals and exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antimicrobial Properties of Heterocycles
- Heterocycles Derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline : Abdel-Mohsen (2003) synthesized a compound involving thiazol-4-yl and hydroxyquinoline and tested its antimicrobial activities. The study demonstrates the potential of such heterocycles in combating microbial infections (Abdel-Mohsen, 2003).
Antibacterial Quinolone Derivatives
- A novel antibacterial 8-chloroquinolone : Kuramoto et al. (2003) designed quinolone derivatives with potent antibacterial activities. These compounds were significantly more effective against certain bacteria compared to existing antibiotics, indicating the importance of structural modifications in quinolones for enhanced antibacterial properties (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Neurokinin-1 Receptor Antagonist Development
- An orally active, water-soluble neurokinin-1 receptor antagonist : Harrison et al. (2001) focused on the development of a high-affinity, orally active neurokinin-1 receptor antagonist. This compound showed effectiveness in pre-clinical tests related to emesis and depression, showcasing the diverse potential applications in neurological and psychological disorders (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).
Solar Cell Applications
- Triazoloisoquinoline-based dual functional dyestuff for dye-sensitized solar cells : Lee et al. (2013) researched the use of triazoloisoquinoline in dye-sensitized solar cells. The study shows that these compounds can improve the photocurrent and conversion efficiency in solar cells, indicating a potential application in renewable energy technologies (Lee, Lee, Yang, Yang, & Chang, 2013).
Anticonvulsant Agent Development
- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives : Zhang et al. (2016) synthesized and evaluated 3,4-dihydroisoquinolin derivatives as potential anticonvulsant agents. This research contributes to the development of new drugs for treating seizure disorders, highlighting the versatility of isoquinoline derivatives in pharmacological applications (Zhang, Shen, Jin, & Quan, 2016).
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)
![N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)

![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)
![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)


![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
